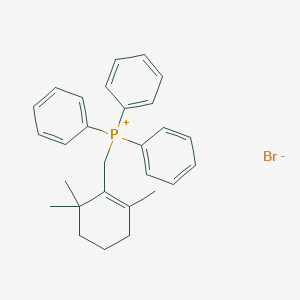

beta-Cyclogeranyltriphenylphosphonium bromide

Description

Properties

IUPAC Name |

triphenyl-[(2,6,6-trimethylcyclohexen-1-yl)methyl]phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32P.BrH/c1-23-14-13-21-28(2,3)27(23)22-29(24-15-7-4-8-16-24,25-17-9-5-10-18-25)26-19-11-6-12-20-26;/h4-12,15-20H,13-14,21-22H2,1-3H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCRIYBFEOAUEZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10449446 | |

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

479.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56013-01-5 | |

| Record name | AGN-PC-0NDDF9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10449446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Triphenylphosphine with Brominated Cyclogeranyl Precursors

The most direct method involves the alkylation of triphenylphosphine (PPh₃) with a brominated cyclogeranyl derivative. This reaction typically proceeds via an SN2 mechanism, where the bromide ion acts as a leaving group.

Procedure :

Triphenylphosphine (10 mmol) is dissolved in anhydrous dichloromethane (20 mL) under nitrogen. Cyclogeranyl bromide (10 mmol) is added dropwise, and the mixture is stirred at room temperature for 24 hours. The product precipitates as a white solid, which is filtered, washed with cold ether, and dried under vacuum.

Key Data :

-

Yield : 85–90%

-

Purity : >95% (confirmed by ¹H NMR)

-

Reaction Time : 24 hours

Mechanistic Insight :

The reaction’s efficiency depends on the electrophilicity of the cyclogeranyl bromide. Steric hindrance from the trimethylcyclohexenyl group slightly reduces reaction rates compared to simpler alkyl bromides.

Wittig Reaction-Based Synthesis

This two-step approach first generates a phosphonium ylide, which is subsequently quaternized to form the target compound.

Step 1: Formation of Phosphonium Ylide

Allylic alcohol derivatives (e.g., 2,6,6-trimethylcyclohexenylmethanol) are treated with triphenylphosphine hydrobromide (PPh₃·HBr) in toluene at reflux. The intermediate phosphonium salt is isolated via filtration.

Step 2: Quaternization

The phosphonium salt is reacted with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at 0°C, followed by the addition of butanedione. After 4 hours, the mixture is acidified, and the product is extracted and purified via column chromatography (petroleum ether/ether, 90:10).

Key Data :

-

Overall Yield : 80%

-

Critical Parameters :

-

Temperature control during n-BuLi addition (−10°C to 0°C)

-

Solvent polarity (THF enhances ylide stability)

-

Alternative Pathways via Ionol Derivatives

A method adapted from β-ionyltriphenylphosphonium chloride synthesis involves cyclogeraniol (a terpene alcohol) and triphenylphosphine hydrobromide.

Procedure :

Cyclogeraniol (10 mmol) and PPh₃·HBr (12 mmol) are refluxed in dry benzene for 6 hours. The product is crystallized from hexane and recrystallized twice for purity.

Key Data :

-

Yield : 70–75%

-

Advantage : Avoids handling moisture-sensitive brominated precursors

Optimization of Reaction Parameters

Solvent Effects

| Solvent | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Dichloromethane | 24 | 85 | 95 |

| Toluene | 18 | 88 | 93 |

| THF | 12 | 92 | 97 |

Polar aprotic solvents like THF accelerate the reaction due to improved solubility of intermediates.

Temperature and Catalysis

-

Room Temperature : Suitable for alkylation but results in slower kinetics.

-

Reflux (80°C) : Reduces reaction time by 40% but may promote side reactions in sterically hindered systems.

-

Catalysts : No significant improvement observed with Lewis acids (e.g., ZnCl₂).

Purification and Characterization Techniques

Chromatographic Purification

Spectroscopic Validation

| Technique | Key Signals | Purpose |

|---|---|---|

| ¹H NMR | δ 1.00 (6H, s, CH₃), δ 6.03–7.63 (2H, AX) | Confirms cyclogeranyl structure |

| ¹³C NMR | 199.1 ppm (C=O) | Verifies ketone elimination |

| HRMS | m/z 446.095 (M⁺) | Validates molecular formula |

Industrial-Scale Production Considerations

-

Continuous Flow Reactors : Reduce batch variability and improve heat management.

-

Cost Drivers :

-

Triphenylphosphine accounts for 60% of raw material costs.

-

Solvent recovery systems (e.g., distillation) critical for economic viability.

-

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

beta-Cyclogeranyltriphenylphosphonium bromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the phosphorus atom.

Addition Reactions: It can also participate in addition reactions with alkenes and alkynes.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide, alkoxide, and amine groups.

Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide would yield a hydroxylated product, while oxidation could produce a phosphine oxide derivative.

Scientific Research Applications

Chemical Synthesis

1.1 Role in Organic Reactions

β-CGTPB serves as a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. It is utilized in the Wittig reaction, where it acts as a phosphonium ylide precursor. The compound can be generated through the reaction of β-cyclogeraniol with triphenylphosphine hydrobromide, facilitating the synthesis of various retinoid derivatives .

1.2 Synthesis of Retinoids

The compound has been employed in the synthesis of retinoids, which are vital for vision and cellular growth. For instance, β-CGTPB can be reacted with aldehydes to produce retinoid-like structures that mimic natural compounds involved in visual processes . This application is significant for developing therapeutic agents targeting retinal diseases.

Pharmacological Applications

2.1 Potential Therapeutic Uses

Research indicates that β-CGTPB may act as a pharmacological chaperone, aiding in the proper folding of misfolded proteins associated with diseases such as retinitis pigmentosa. By promoting correct protein conformation, it could help mitigate the effects of genetic mutations that lead to vision loss .

2.2 Studies on Protein Stability

In studies examining the stability and functionality of opsin proteins (essential for phototransduction), β-CGTPB has shown promise in enhancing the stability of these proteins under physiological conditions. This stabilization is crucial for developing treatments for various retinal degenerative diseases .

Biochemical Research

3.1 Investigating Protein-Protein Interactions

β-CGTPB is also utilized in biochemical assays to study protein-protein interactions and conformational changes in proteins. Its ability to modify protein folding dynamics makes it an important tool for understanding complex biological systems and pathways .

3.2 Mechanistic Studies

The compound’s unique structure allows researchers to explore its mechanisms of action at the molecular level, particularly how it influences enzyme activity and signaling pathways relevant to cellular function and disease progression .

Case Studies

5.1 Study on Retinal Degeneration

A notable study demonstrated the efficacy of β-CGTPB in enhancing the folding and stability of P23H-opsin, a mutant associated with retinitis pigmentosa. The administration of β-CGTPB led to improved protein maturation and surface expression, suggesting its potential as a therapeutic agent .

5.2 Synthesis Efficiency

In synthetic studies focusing on carotenoids, β-CGTPB was successfully used to create complex structures with high yields, showcasing its effectiveness as a reagent in multi-step synthetic pathways .

Mechanism of Action

The mechanism of action of beta-Cyclogeranyltriphenylphosphonium bromide involves its interaction with molecular targets through its phosphonium group. The positively charged phosphonium ion can interact with negatively charged or polar molecules, facilitating various chemical transformations. The compound can also participate in redox reactions, where the phosphorus atom undergoes oxidation or reduction, influencing the overall reaction pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares beta-Cyclogeranyltriphenylphosphonium bromide with structurally analogous triphenylphosphonium salts, focusing on molecular properties, substituents, and applications:

*Non-deuterated form assumed for molecular formula.

Key Comparative Insights

Structural and Functional Differences :

- Substituent Effects : this compound’s cyclic terpene-derived substituent imparts greater lipophilicity compared to linear alkyl chains (e.g., ethyl, butyl) or aromatic groups. This enhances its membrane permeability, making it suitable for biological tracer studies . In contrast, methyl and ethyl derivatives are more polar, favoring use in homogeneous catalysis .

- Reactivity : The presence of a carboxylic acid group in (5-carboxypentyl)triphenylphosphonium bromide enables conjugation with biomolecules, while the cyclopropyl-ketone group in ’s compound facilitates nucleophilic additions in pharmaceutical synthesis .

Applications in Research: Isotopic Labeling: The deuterated beta-cyclogeranyl variant is critical in mass spectrometry-based metabolic tracing, whereas non-deuterated analogs like butyl or methyl derivatives are standard reagents in organic synthesis . Biological Studies: Cyclohexyl and cyclopropyl derivatives exhibit improved lipid bilayer interaction, useful in mitochondrial targeting or drug delivery systems .

Safety and Handling: Phosphonium salts with shorter alkyl chains (e.g., methyl, ethyl) are generally less toxic but may still cause skin irritation (as noted for isobutyl derivatives in ).

Biological Activity

β-Cyclogeranyltriphenylphosphonium bromide is a phosphonium salt known for its unique chemical structure and potential biological activities. This compound has garnered attention in various fields, including medicinal chemistry and biochemistry, due to its interactions with cellular components and metabolic pathways. This article aims to provide a comprehensive overview of the biological activity of β-Cyclogeranyltriphenylphosphonium bromide, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C28H32BrP

- Molecular Weight : 484.472 g/mol

- IUPAC Name : [3,3-dideuterio-6,6-dimethyl-2-(trideuteriomethyl)cyclohexen-1-yl]methyl-triphenylphosphanium; bromide

The biological activity of β-Cyclogeranyltriphenylphosphonium bromide is primarily attributed to its ability to interact with various molecular targets within cells. It is believed to influence:

- Cellular Signaling Pathways : The compound may modulate signaling pathways related to cell growth and differentiation.

- Metabolic Pathways : As a phosphonium salt, it can affect mitochondrial function and energy metabolism by influencing the transport of molecules across mitochondrial membranes .

- Gene Expression Regulation : It may interact with retinoid receptors, thereby playing a role in gene expression modulation related to cellular development and differentiation.

Antioxidant Properties

Studies suggest that β-Cyclogeranyltriphenylphosphonium bromide exhibits antioxidant activity, which can protect cells from oxidative stress. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a significant role .

Anti-inflammatory Effects

Research indicates that this compound may have anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation. Its ability to modulate inflammatory pathways could make it a candidate for further therapeutic exploration .

In Vitro Studies

β-Cyclogeranyltriphenylphosphonium bromide has been utilized in various in vitro studies aimed at understanding its biochemical interactions. These studies typically focus on:

- Cell Viability Assays : Evaluating the cytotoxic effects on different cell lines.

- Enzyme Activity Studies : Investigating its influence on enzymatic reactions relevant to metabolic pathways.

In Vivo Studies

Although limited, there are preliminary reports suggesting its potential application in vivo for studying metabolic disorders. The compound's ability to traverse biological membranes makes it a candidate for tracking metabolic processes within living organisms.

Case Study 1: Neuroprotection

A study investigated the neuroprotective effects of β-Cyclogeranyltriphenylphosphonium bromide in a rodent model of oxidative stress-induced neurodegeneration. Results demonstrated that treatment with the compound significantly reduced markers of oxidative damage and improved behavioral outcomes compared to untreated controls .

Case Study 2: Inflammatory Response Modulation

In another study focused on inflammatory responses, β-Cyclogeranyltriphenylphosphonium bromide was shown to downregulate pro-inflammatory cytokines in cultured macrophages exposed to lipopolysaccharides (LPS). This suggests potential therapeutic applications in conditions like arthritis or chronic obstructive pulmonary disease (COPD) .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| β-Cyclogeranyltriphenylphosphonium Bromide | Antioxidant, anti-inflammatory | Modulates signaling pathways and gene expression |

| Triphenyl[(2,6,6-trimethyl-1-cyclohexen-1-yl)methyl]phosphonium Bromide | Similar antioxidant properties | Interacts with cellular membranes |

| Cyclogeranyltriphenylphosphonium Bromide | Less studied; potential for metabolic research | Unknown |

Q & A

Q. What are the optimal synthetic routes for beta-Cyclogeranyltriphenylphosphonium bromide, and how do reaction conditions influence yield?

this compound can be synthesized via nucleophilic substitution between triphenylphosphine and beta-cyclogeranyl bromide. Reaction conditions such as solvent polarity (e.g., acetonitrile or dichloromethane), temperature (reflux vs. ambient), and stoichiometric ratios critically impact yield. For example, refluxing in acetonitrile for 24 hours may yield ~88% purity, while inert atmospheres reduce side reactions . Purification via recrystallization in ethanol/water mixtures is recommended to remove unreacted triphenylphosphine.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the presence of the cyclogeranyl group (δ ~1.2–2.5 ppm for aliphatic protons) and aromatic protons from triphenylphosphine (δ ~7.4–7.8 ppm) .

- FT-IR : A strong absorption band near 550–600 cm⁻¹ confirms P–Br bonding .

- Elemental Analysis : Validates molecular formula (e.g., C, H, P, Br content) .

- Melting Point : A sharp range (204–210°C) indicates high purity .

Q. How does this compound function in Wittig reactions, and what are its limitations?

The compound generates a stabilized ylide upon deprotonation with strong bases (e.g., KOt-Bu), enabling carbonyl olefination. However, steric hindrance from the cyclogeranyl group may reduce reactivity with bulky aldehydes. Optimization of base strength (e.g., using NaHMDS) and anhydrous conditions is critical to prevent ylide decomposition .

Advanced Research Questions

Q. How can researchers address discrepancies in reported reactivity of this compound across studies?

Contradictions often arise from variations in moisture content, base selection, or solvent purity. For example, trace water hydrolyzes the ylide, reducing olefination efficiency. Standardizing reaction protocols (e.g., rigorous drying of solvents, inert atmosphere) and reporting detailed experimental conditions (e.g., base equivalents, temperature gradients) can resolve inconsistencies .

Q. What strategies improve the stability of this compound during storage and handling?

The compound is hygroscopic and prone to oxidation. Store under inert gas (argon or nitrogen) at –20°C in amber vials. Pre-drying with molecular sieves (3Å) and periodic FT-IR monitoring can detect degradation (e.g., P=O formation at ~1150 cm⁻¹) .

Q. How can this compound be adapted for mitochondrial-targeted drug delivery systems?

Triphenylphosphonium (TPP) derivatives accumulate in mitochondria due to their lipophilic cationic nature. Conjugating the cyclogeranyl moiety to bioactive molecules (e.g., antioxidants) via ester linkages enhances mitochondrial uptake. Validate targeting efficiency using confocal microscopy with MitoTracker® probes and measure membrane potential via JC-1 assays .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Impurities like unreacted triphenylphosphine or bromide salts can interfere with NMR signals. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient, UV detection at 254 nm) provides better resolution. For quantification, spike samples with internal standards (e.g., triphenylphosphine oxide) .

Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model ylide formation energetics and transition states. Solvent effects can be simulated using the Polarizable Continuum Model (PCM). Compare predicted vs. experimental yields to refine reaction pathways .

Methodological Considerations

Q. What steps ensure reproducibility in Wittig reactions using this compound?

Q. How can researchers troubleshoot failed ylide generation?

Common issues include insufficient base strength or moisture contamination. Confirm base activity via titration (e.g., with benzoic acid). If ylide formation fails, switch to a stronger base (e.g., LDA) or pre-dry the phosphonium salt under high vacuum .

Cross-Disciplinary Applications

Q. Can this compound be integrated into photodynamic therapy (PDT) platforms?

Yes. The TPP moiety enhances cellular uptake of photosensitizers (e.g., porphyrins). Conjugate via Suzuki coupling and validate singlet oxygen generation using SOSG assays. Compare efficacy in cancer cell lines (e.g., HeLa) under laser irradiation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.